![molecular formula C18H19N3O B10888659 1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound that features a pyrazole ring and a naphthol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-naphthol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides, Lewis acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthol moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL
- 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-PHENOL
Uniqueness
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is unique due to its specific combination of a pyrazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. The presence of the imine linkage allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C18H19N3O |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19N3O/c1-4-21-13(3)18(12(2)20-21)19-11-16-15-8-6-5-7-14(15)9-10-17(16)22/h5-11,22H,4H2,1-3H3 |
InChI-Schlüssel |
YTLGJKZUEIFBNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
methanone](/img/structure/B10888587.png)
![1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10888592.png)
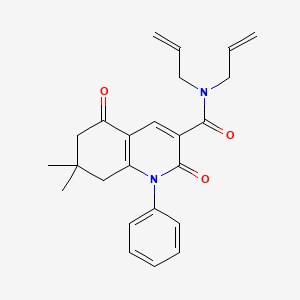
![1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B10888601.png)
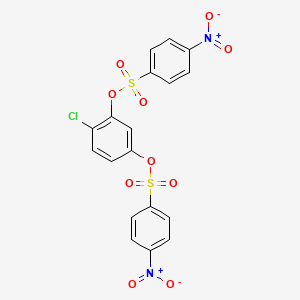
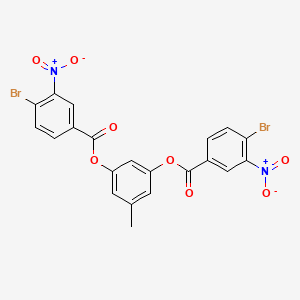
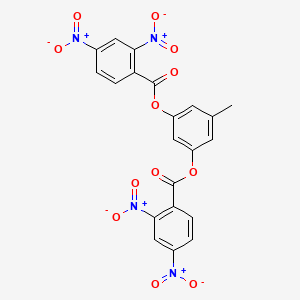

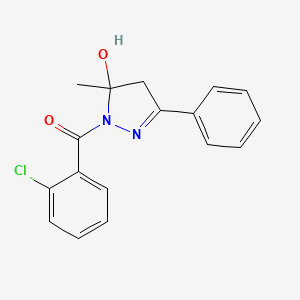
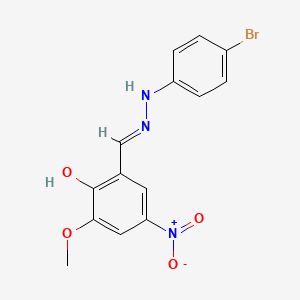
![(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10888661.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10888666.png)
![ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888675.png)
